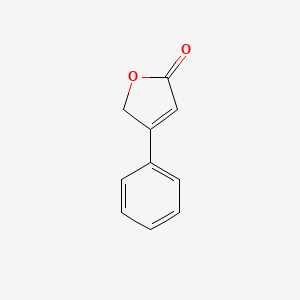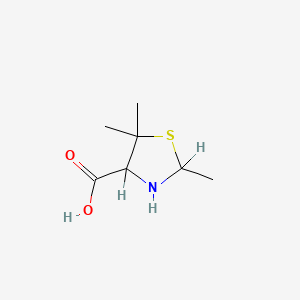
Cadmium-115
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium-115: is an isotope of cadmium with a mass number of 113. It has an atomic number of 48, meaning it contains 48 protons and 65 neutrons. This compound is a stable isotope, with a half-life of approximately 8.04 × 10^15 years . It is commonly used in nuclear magnetic resonance (NMR) spectroscopy due to its favorable nuclear properties, such as a spin of 1/2 and a magnetic dipole moment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cadmium-115 can be prepared through various methods, including the irradiation of silver-113 with neutrons. This process involves bombarding silver-113 with neutrons, which results in the formation of cadmium-113 through a nuclear reaction .
Industrial Production Methods: In industrial settings, cadmium-113 is often produced as a byproduct of zinc refining. During the electrolysis of zinc ores, cadmium is separated and collected. The cadmium is then further purified to isolate cadmium-113 .
Chemical Reactions Analysis
Types of Reactions: Cadmium-115 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form cadmium oxide (CdO) when exposed to oxygen at high temperatures.
Reduction: this compound can be reduced from its oxide form using reducing agents such as hydrogen gas.
Substitution: this compound can participate in substitution reactions, where it replaces another metal in a compound.
Common Reagents and Conditions:
Oxidation: Oxygen gas at high temperatures.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Various metal salts and ligands.
Major Products:
Oxidation: Cadmium oxide (CdO).
Reduction: Metallic cadmium.
Substitution: Cadmium-containing complexes.
Scientific Research Applications
Chemistry: Cadmium-115 is extensively used in NMR spectroscopy to study the structure and dynamics of cadmium-containing compounds. Its favorable nuclear properties make it an excellent probe for investigating chemical environments .
Biology and Medicine: this compound NMR spectroscopy is used to study metalloproteins and other biological molecules that bind cadmium. This helps in understanding the role of cadmium in biological systems and its potential toxic effects .
Industry: this compound is used in the development of advanced materials, such as cadmium-based semiconductors and photovoltaic cells. Its unique properties contribute to the efficiency and performance of these materials .
Mechanism of Action
Cadmium-115 exerts its effects through several mechanisms:
Oxidative Stress: this compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids.
Disruption of Calcium Signaling: this compound can interfere with calcium signaling pathways, leading to cellular dysfunction and apoptosis.
Epigenetic Modifications: this compound can cause changes in DNA methylation and histone modifications, affecting gene expression and potentially leading to long-term health effects.
Comparison with Similar Compounds
Cadmium-111: Another isotope of cadmium with similar nuclear properties but slightly different NMR sensitivity.
Uniqueness of Cadmium-115: this compound is unique due to its optimal nuclear properties for NMR spectroscopy, including its spin of 1/2 and favorable magnetic dipole moment. These properties make it particularly useful for studying cadmium-containing compounds in various scientific fields .
Properties
CAS No. |
14336-68-6 |
|---|---|
Molecular Formula |
Cd |
Molecular Weight |
114.905437 g/mol |
IUPAC Name |
cadmium-115 |
InChI |
InChI=1S/Cd/i1+3 |
InChI Key |
BDOSMKKIYDKNTQ-AKLPVKDBSA-N |
SMILES |
[Cd] |
Isomeric SMILES |
[115Cd] |
Canonical SMILES |
[Cd] |
Synonyms |
113Cd radioisotope Cadmium-113 Cd-113 radioisotope |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



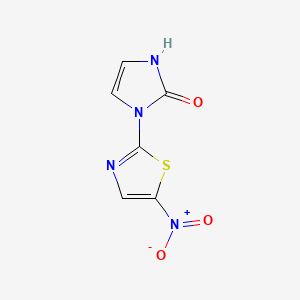
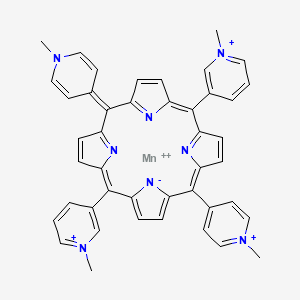

![3-tert-butyl-7-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B1201993.png)
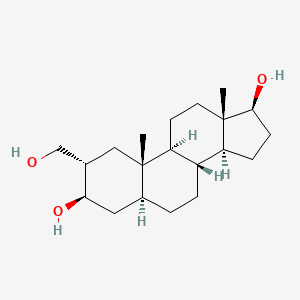

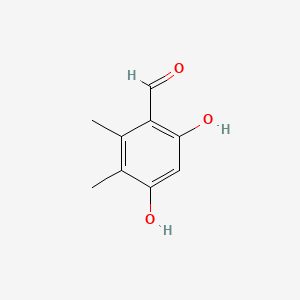
![3-hydroxy-4,4,10,13,14-pentamethyl-17-(6-methylheptan-2-yl)-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1201998.png)
